molecular formula C12H9NO2 B1304821 3-(Pyridin-3-yl)benzoic acid CAS No. 4385-77-7

3-(Pyridin-3-yl)benzoic acid

Cat. No. B1304821
CAS RN: 4385-77-7
M. Wt: 199.2 g/mol
InChI Key: PXASTGBSGPFLFJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)benzoic acid is a compound that features a pyridine ring attached to a benzoic acid moiety. This structure is significant in the field of coordination chemistry, as it can act as a ligand to form various metal-organic frameworks (MOFs) and coordination polymers with different metals. These compounds are of interest due to their potential applications in areas such as luminescence, magnetism, and gas sorption .

Synthesis Analysis

The synthesis of derivatives of this compound and related compounds typically involves hydrothermal or solvothermal methods. For instance, reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates under hydrothermal conditions have been shown to yield a variety of coordination polymers with different metal ions . Similarly, hydro/solvothermal reactions have been used to synthesize metal-organic frameworks with 3,5-di(pyridine-4-yl)benzoic acid . These methods are advantageous for producing crystalline materials suitable for X-ray diffraction analysis.

Molecular Structure Analysis

The molecular structures of coordination polymers and MOFs derived from this compound and its derivatives are diverse, ranging from one-dimensional chains to three-dimensional frameworks. For example, complexes synthesized from 3-pyridin-3-yl-benzoic acid form one-dimensional double-chain coordination arrays and exhibit various network architectures due to secondary interactions . Other structures include two-dimensional networks with {63} topology and three-dimensional frameworks with unique topologies such as {63}{67⋅83} . The ligand's ability to adopt different conformations, such as cis or trans, also contributes to the diversity of the resulting structures .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives in the formation of coordination compounds involves the coordination of the carboxylate group and the nitrogen atom of the pyridine ring to metal centers. This dual coordination mode enables the formation of complex structures with various metal ions. The resulting coordination polymers and MOFs can exhibit interesting properties such as solvatochromism, luminescence, and magnetic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of coordination polymers and MOFs derived from this compound are influenced by their molecular structures. For instance, some complexes display solvatochromic behavior, changing color in response to different solvents . Others exhibit luminescent properties, which can be explored for potential applications in sensing and lighting . Additionally, the magnetic properties of these compounds are of interest for studying magnetic interactions at the molecular level .

Scientific Research Applications

Luminescence and Magnetism

Research has demonstrated the synthesis of 1D coordination polymers using 3-pyridin-3-yl-benzoic acid with lanthanide ions, exhibiting distinctive luminescent properties and antiferromagnetic behavior. For instance, complexes synthesized under hydrothermal conditions with lanthanide nitrate hexahydrate have shown strong red and green luminescence, which can be attributed to their unique coordination environment and the energy-level matching of the Eu³⁺ and Tb³⁺ ions (Guangfeng Hou et al., 2013).

Structural Diversity in Metal-Organic Frameworks

3-(Pyridin-3-yl)benzoic acid has played a crucial role in the development of MOFs with diverse net topologies and functional properties. For example, reactions with different metal salts under ambient conditions afforded a series of 3-D MOFs with new types of connected net topologies, showcasing the potential for gas adsorption and catalytic applications (Xiu-Juan Jiang et al., 2009).

Coordination Chemistry and Supramolecular Interactions

The coordination chemistry of this compound with metal nitrates under hydrothermal conditions has yielded new coordination polymers with interesting magnetic and fluorescent emission properties. These studies have highlighted the significant role of supramolecular interactions in determining the resultant crystalline networks (Ruiqin Zhong et al., 2008).

Photophysical Properties

The synthesis and study of complexes based on this compound have also been directed towards understanding their photophysical properties, demonstrating its utility in designing materials with desirable emission characteristics for potential applications in luminescent devices (S. Sivakumar et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, pyridine, suggests that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective clothing when risk of exposure occurs .

Future Directions

Future research could focus on the coordination chemistry of the ligand and the significant function of supramolecular interactions in managing the resultant crystalline networks . The fluorescent emission properties and the magnetic property of certain complexes could also be investigated .

Mechanism of Action

Target of Action

3-Pyridin-3-yl-benzoic acid, also known as 3-(3’-Pyridyl)benzoic acid or 3-(Pyridin-3-yl)benzoic acid, has been found to interact with metal nitrates under hydrothermal conditions to yield new coordination polymers . These polymers include Ni(L)2(H2O)2, Ni(L)2, Co(L)2(H2O)2, Zn(L)2, Cu(L)2, Cd(L)2, and Gd2(L)6(H2O)4 .

Mode of Action

The compound forms one-dimensional double-chain coordination arrays with these metals . The resultant crystalline networks are managed by the significant function of supramolecular interactions . The trans-configuration of the ligand is only found in the case of Cd(L)2, whereas the cis-ligands are generally observed in these complexes .

Biochemical Pathways

The compound affects the coordination chemistry of the ligand . Distinct network architectures are further constructed with the aid of weak secondary interactions . Among them, some complexes exhibit the classical α-polonium networks, while others present the (3,4)-connected two-dimensional layers . In the case of Gd2(L)6(H2O)4, the intermolecular π–π stacking interactions lead to the formation of a double-strand structure .

Pharmacokinetics

The compound’s interaction with metal nitrates under hydrothermal conditions suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the formation of new coordination polymers with unique structures . The fluorescent emission properties of some complexes, as well as the magnetic property of Gd2(L)6(H2O)4, have also been investigated .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of metal nitrates . The reactions occur under hydrothermal conditions .

properties

IUPAC Name

3-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXASTGBSGPFLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383794
Record name 3-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4385-77-7
Record name 3-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-3-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.5 g, 9 mmol) and 3-bromopyridine (1.5 g, 9.9 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was stirred under reflux overnight. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.5 g of 3-(pyridin-3-yl)benzoic acid. Yield: 83%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-3-yl)benzoate (450 mg, 2.1 mmol) in MeOH (5 mL) was added aqueous of NaOH (1.5 mL, 0.4M). The mixture was stirred at room temperature for 2 h then reaction solution was concentrated and the resulting residue dissolved in water and adjusted pH to 5-6 with 2N HCl. Extracted was then performed using EtOAc with the organic layer dried and concentrated to give the target product which was used without further purification (600 mg, Yield 90%). LCMS (m/z): 200.1 (M+1).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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